molecular formula C16H22N2O7 B12322119 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate

Cat. No.: B12322119
M. Wt: 354.35 g/mol
InChI Key: WMMKCRHIRFPGAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-SER-THR-OME involves the protection of serine and threonine residues followed by esterification. The typical synthetic route includes:

Industrial Production Methods

While specific industrial production methods for Z-SER-THR-OME are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Z-SER-THR-OME undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Synthesis of Peptides : The compound is utilized in the synthesis of peptide derivatives due to its ability to protect amino groups during peptide coupling reactions. This property allows for the selective formation of peptide bonds without unwanted side reactions .
  • Drug Development : It has been investigated for its potential as a prodrug in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents .

Biochemical Research

In biochemical research, this compound is valuable for studying enzyme mechanisms and protein interactions:

  • Enzyme Inhibition Studies : Researchers have employed this compound as a substrate or inhibitor in enzymatic assays to understand the catalytic mechanisms of various enzymes, particularly those involved in amino acid metabolism .
  • Protein Labeling : The compound can be used to label proteins for tracking and studying their interactions within biological systems. This application is crucial for understanding cellular processes and signaling pathways .

Case Study 1: Peptide Synthesis

In a study on peptide synthesis, researchers demonstrated that using this compound as a protecting group allowed for the successful formation of complex peptides with high purity and yield. The study highlighted the efficiency of this compound in facilitating selective reactions while minimizing side products .

Case Study 2: Enzyme Mechanism Exploration

Another significant case involved exploring the inhibition of serine proteases using this compound. The research found that it could effectively inhibit specific proteases, providing insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated proteolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-SER-THR-OME is unique due to its specific combination of serine and threonine residues, which allows it to participate in a wide range of biochemical reactions. Its dual functionality as both a substrate and an inhibitor in enzymatic assays makes it a versatile tool in scientific research .

Biological Activity

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, often referred to in the literature as a derivative of serine, is characterized by a benzyloxycarbonyl group and hydroxy functionalities, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO5
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 14464-15-4

The structure of this compound includes:

  • A benzyloxycarbonyl (Cbz) protecting group.
  • Hydroxyl groups that enhance solubility and reactivity.
  • An amide linkage that is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under physiological conditions to release the active moiety. This mechanism allows the compound to modulate enzyme activity and influence protein-ligand interactions.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Protein Binding : The hydroxy and carbonyl groups can participate in hydrogen bonding, enhancing the binding affinity to target proteins.

Enzyme Interaction Studies

Research has demonstrated that this compound can interact with several key enzymes:

Enzyme Effect Reference
Serine ProteasesInhibition
KinasesModulation of activity
PhosphatasesPotential inhibition

These interactions suggest that the compound could play a role in regulating critical biochemical pathways.

Case Studies

  • Cancer Cell Lines :
    In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction through caspase activation.
  • Metabolic Disorders :
    Preliminary research indicates potential benefits in models of metabolic syndrome, where the compound may improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties:

  • Synthesis Variations : Modifications in the side chain have been explored to optimize binding affinity and selectivity towards specific targets.
  • Biological Assays : High-throughput screening has identified several analogs with improved efficacy against target enzymes.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKCRHIRFPGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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